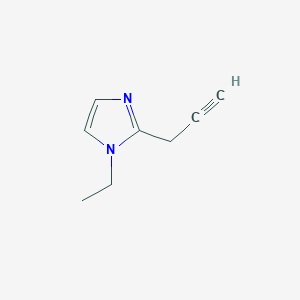

1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

1-ethyl-2-prop-2-ynylimidazole |

InChI |

InChI=1S/C8H10N2/c1-3-5-8-9-6-7-10(8)4-2/h1,6-7H,4-5H2,2H3 |

InChI Key |

UOBTVFPTAHYUNR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CC#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 2 Prop 2 Yn 1 Yl 1h Imidazole

Precursor Synthesis and Design Strategies

The logical design for the synthesis of 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole primarily involves a two-step sequential functionalization of the parent imidazole (B134444) ring. The general strategy is to first introduce the ethyl group at the N1 position, followed by the introduction of the propargyl moiety at the C2 position. This approach is often preferred due to the higher reactivity of the N-H bond in imidazole for alkylation compared to the C-H bonds.

The key precursors for this synthesis are:

Imidazole: The starting heterocyclic scaffold.

An ethylating agent: Typically an ethyl halide (e.g., ethyl bromide, ethyl iodide) or diethyl sulfate.

A propargylating agent: Commonly propargyl bromide or propargyl chloride.

Retrosynthetic Analysis:

This retrosynthesis suggests that the target molecule can be obtained by the C2-alkylation of 1-ethyl-1H-imidazole with a propargyl halide. The precursor, 1-ethyl-1H-imidazole, can in turn be synthesized from imidazole.

Alkylation Approaches to N-Substitution of the Imidazole Ring

The introduction of an ethyl group onto the nitrogen atom of the imidazole ring is a crucial first step. This is typically achieved through nucleophilic substitution reactions where the imidazole acts as a nucleophile.

Nucleophilic Substitution Reactions

In this method, imidazole reacts directly with an ethylating agent. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbon of the ethyl group, displacing a leaving group.

A general reaction scheme is as follows:

This reaction is often carried out in a suitable solvent.

Base-Catalyzed Alkylations

To enhance the nucleophilicity of the imidazole and improve the reaction rate and yield, a base is often employed. The base deprotonates the imidazole to form the imidazolate anion, which is a much stronger nucleophile.

The reaction proceeds in two steps:

Deprotonation: Imidazole is treated with a base (e.g., sodium hydride, potassium carbonate, sodium hydroxide) to form the sodium or potassium salt of imidazole.

Alkylation: The resulting imidazolate anion then reacts with the ethylating agent.

Table 1: Typical Reaction Conditions for N-Ethylation of Imidazole

| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethyl bromide | NaH | THF | rt | >90 |

| 2 | Ethyl iodide | K₂CO₃ | Acetonitrile (B52724) | Reflux | 85-95 |

| 3 | Diethyl sulfate | NaOH | Water/Toluene (PTC) | 50-60 | 80-90 |

Note: The data in this table are representative examples based on general N-alkylation procedures for imidazoles and may require optimization for specific applications.

Strategies for C2-Functionalization of 1-Ethyl-1H-imidazole with Propargyl Moieties

The introduction of the propargyl group at the C2 position of 1-ethyl-1H-imidazole is more challenging than N-alkylation due to the lower reactivity of the C2-H bond. Direct C-H activation often requires harsh conditions or specific catalysts. A common and effective strategy involves the formation of a nucleophilic carbon at the C2 position.

One of the most viable methods proceeds through the formation of an N-heterocyclic carbene (NHC) intermediate. This involves the quaternization of the second nitrogen atom of 1-ethyl-1H-imidazole, followed by deprotonation at the C2 position.

Proposed Synthetic Route via an Imidazolium (B1220033) Salt:

Quaternization: 1-Ethyl-1H-imidazole is reacted with a suitable alkylating agent (e.g., methyl iodide) to form a 1-ethyl-3-methylimidazolium (B1214524) iodide salt.

Carbene Formation and Alkylation: The imidazolium salt is treated with a strong base (e.g., NaH) to generate the N-heterocyclic carbene in situ. This highly reactive intermediate then readily attacks the electrophilic propargyl bromide to yield the C2-alkylated product. Subsequent removal of the temporary N3-alkyl group would be necessary if not desired in the final product.

Alternatively, direct metallation at the C2 position can be achieved using a strong base like n-butyllithium, followed by quenching with propargyl bromide.

Table 2: Plausible Conditions for C2-Propargylation of 1-Ethyl-1H-imidazole

| Entry | Method | Reagents | Base | Solvent | Temperature (°C) |

| 1 | Via NHC | 1. CH₃I; 2. Propargyl bromide | NaH | Acetonitrile/THF | 0 to rt |

| 2 | Direct Metallation | n-Butyllithium, Propargyl bromide | - | THF | -78 to rt |

Note: These are proposed conditions based on known C2-alkylation methodologies for imidazoles and would require experimental validation and optimization.

Alternative Synthetic Routes to the this compound Core Structure

Besides the sequential N-alkylation and C2-alkylation, alternative routes can be envisioned for the synthesis of the target molecule.

Route A: N-Ethylation of a Pre-functionalized Imidazole

This strategy involves first synthesizing 2-(prop-2-yn-1-yl)-1H-imidazole and then performing the N-ethylation.

Synthesis of 2-(prop-2-yn-1-yl)-1H-imidazole: This could potentially be achieved through various imidazole ring synthesis methods, such as the Debus-Radziszewski synthesis, using appropriate starting materials (e.g., glyoxal, ammonia, and 3-butynal).

N-Ethylation: The resulting 2-substituted imidazole can then be ethylated using the methods described in section 2.2.

Route B: Modified Debus-Radziszewski Imidazole Synthesis

A one-pot synthesis could potentially be developed using a modification of the Debus-Radziszewski reaction. wikipedia.orghandwiki.orgijprajournal.comresearchgate.net This would involve the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde bearing the propargyl group (or a precursor), and ethylamine. This multicomponent reaction, if successful, would offer a more convergent and atom-economical approach.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for both the N-alkylation and C2-functionalization steps include the choice of base, solvent, temperature, and reaction time.

For the N-ethylation step, factors influencing the outcome include:

Base Strength: Stronger bases like NaH can lead to faster reactions at lower temperatures, while weaker bases like K₂CO₃ may require higher temperatures.

Solvent Polarity: Aprotic polar solvents like DMF or acetonitrile are often effective.

Leaving Group: The reactivity of the ethylating agent follows the trend I > Br > Cl.

For the C2-propargylation via the NHC route, optimization would involve:

Base for Carbene Formation: The choice of base is critical for efficient deprotonation of the imidazolium salt without causing side reactions.

Temperature Control: Low temperatures are often necessary to control the reactivity of the carbene and prevent decomposition.

Reaction Time: Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.

Stereochemical Control in Synthesis (If Applicable to Derivatives)

The target molecule, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, stereochemical considerations become important in the synthesis of its derivatives where a chiral center is introduced.

For instance, a chiral center could be introduced by:

Modification of the propargyl side chain: Reaction of the terminal alkyne with an aldehyde in the presence of a chiral catalyst could generate a chiral propargylic alcohol.

Introduction of a chiral substituent on the imidazole ring: A chiral group could be present at other positions of the imidazole ring.

Formation of axially chiral imidazole derivatives: With appropriate bulky substituents, atropisomerism could be induced. nih.govnih.gov

Asymmetric Synthesis of Chiral Imidazole Derivatives

The asymmetric synthesis of chiral imidazole derivatives has been an area of active research. rsc.orgresearchgate.netrsc.org Several strategies can be envisioned for the stereocontrolled synthesis of derivatives of this compound.

For a derivative containing a chiral center in the side chain, for example, 1-ethyl-2-(1-hydroxy-but-2-yn-1-yl)-1H-imidazole, an asymmetric alkynylation of an aldehyde with the terminal alkyne of the parent compound could be employed. This can be achieved using chiral catalysts based on metals such as zinc, copper, or titanium in the presence of a chiral ligand.

Furthermore, the development of catalytic enantioselective methods for the synthesis of axially chiral imidazoles has been reported. nih.govnih.gov These methods often rely on desymmetrization strategies or atroposelective multicomponent reactions. While not directly applicable to the parent compound, these methodologies could be adapted for the synthesis of sterically hindered derivatives of this compound that exhibit axial chirality.

The synthesis of chiral imidazolidines through photoredox catalysis has also been demonstrated, which could potentially be adapted to create chiral precursors for imidazole synthesis. rsc.org

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic Methods for Structural Confirmation and Mechanistic Insights

Spectroscopic techniques are fundamental in confirming the molecular structure of a newly synthesized compound like 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole and for gaining insights into its electronic properties and potential reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the carbon-hydrogen framework. For this compound, one would expect to see distinct signals corresponding to the ethyl group (a quartet and a triplet), the propargyl group (a singlet for the acetylenic proton and a singlet for the methylene (B1212753) protons), and the imidazole (B134444) ring protons. The chemical shifts of the imidazole protons would confirm the substitution pattern. 2D NMR techniques like COSY and HSQC would be used to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups. Key vibrational bands would be expected for the C≡C-H stretch of the alkyne group (typically around 3300 cm⁻¹), the C≡C stretch (around 2100-2260 cm⁻¹), C-N stretching vibrations of the imidazole ring, and C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The molecular ion peak in the mass spectrum would confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

| ¹H NMR | Signals for ethyl protons, propargyl protons (including acetylenic C-H), and imidazole ring protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the two alkyne carbons. |

| IR (cm⁻¹) | ~3300 (C≡C-H stretch), ~2150 (C≡C stretch), various C-H and C-N stretches. |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₈H₁₀N₂. |

This table is illustrative and not based on experimental data.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile compound. A suitable reversed-phase method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with potential additives like formic acid or trifluoroacetic acid for improved peak shape), would be developed. The retention time of the main peak and the absence of significant impurity peaks would establish the purity profile. For related imidazole compounds, HPLC has been used effectively for separation and analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be a powerful technique for both separation and identification of the main component and any volatile impurities. The gas chromatogram would indicate the purity, while the mass spectrum of the peak would confirm the identity of the compound. Studies on other imidazole derivatives have utilized GC-MS for their identification. iomcworld.com

Table 2: Hypothetical Chromatographic Parameters for this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV (e.g., at 210 nm) |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry |

This table is illustrative and not based on experimental data.

Diffraction Methods for Solid-State Structural Analysis

Should this compound be a crystalline solid, diffraction methods could provide unambiguous proof of its three-dimensional structure.

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise atomic arrangement in a crystalline solid. If a suitable single crystal of the compound can be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This method has been extensively used to characterize the structures of various imidazole derivatives, providing definitive structural proof. nih.govresearchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD): If single crystals are not obtainable, PXRD can be used to analyze the bulk crystalline form of the compound. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used for quality control and to study polymorphism.

At present, no published crystal structure for this compound is available.

Coordination Chemistry and Ligand Properties of 1 Ethyl 2 Prop 2 Yn 1 Yl 1h Imidazole

Ligand Design Principles and Coordination Motifs

The design of 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole incorporates several key features that would, in principle, make it an interesting ligand in coordination chemistry. The imidazole (B134444) ring itself is a classic coordinating moiety, typically binding to metal centers through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3). The ethyl group at the N1 position provides steric bulk, which can influence the coordination geometry and the stability of the resulting metal complexes.

The most distinguishing feature is the propargyl group (prop-2-yn-1-yl) at the C2 position. This group introduces a terminal alkyne functionality, which could participate in coordination in several ways:

Monodentate Coordination: The ligand could coordinate to a metal center solely through the N3 atom of the imidazole ring, leaving the propargyl group unbound. This is a common coordination mode for simple imidazole derivatives.

Bidentate Coordination: The alkyne's π-system could coordinate to a metal center in a side-on fashion (η²-coordination), potentially leading to a bidentate chelate with the imidazole N3 atom. This would form a six-membered chelate ring, which is generally stable.

Bridging Ligand: The alkyne functionality could coordinate to a second metal center, allowing the ligand to act as a bridging unit between two or more metals, leading to the formation of coordination polymers or polynuclear complexes.

The presence of both a soft donor (alkyne) and a borderline donor (imidazole nitrogen) suggests that this ligand could exhibit versatile coordination behavior with a wide range of metals. However, without experimental studies, these potential coordination motifs remain hypothetical.

Synthesis and Characterization of Metal Complexes

There are no published reports on the synthesis and characterization of metal complexes specifically with this compound. The following sections describe the general methodologies that would likely be employed for the synthesis of such complexes.

The synthesis of transition metal complexes with this ligand would likely follow standard procedures for imidazole-based ligands. A typical synthetic route would involve the reaction of the free ligand with a suitable metal salt in an appropriate solvent.

Table 1: Hypothetical Synthesis of a Transition Metal Complex

| Reactant 1 | Reactant 2 | Solvent | Potential Product |

|---|---|---|---|

| This compound | Metal(II) halide (e.g., PdCl₂, CuBr₂) | Acetonitrile (B52724), Methanol, or Dichloromethane | [M(L)₂X₂] or [M(L)₄]X₂ |

Characterization of the resulting complexes would be crucial to determine the coordination mode of the ligand. Techniques such as single-crystal X-ray diffraction would be essential to definitively establish the solid-state structure. Spectroscopic methods would also provide valuable information:

Infrared (IR) Spectroscopy: Changes in the C≡C stretching frequency of the alkyne upon coordination would indicate its involvement in bonding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the signals of the imidazole and propargyl protons and carbons in ¹H and ¹³C NMR spectra would provide insights into the coordination environment in solution.

Similarly, no main group metal complexes of this compound have been reported. The synthesis would likely involve the reaction of the ligand with main group metal alkyls, amides, or halides. The harder nature of many main group metals might favor coordination through the imidazole nitrogen over the softer alkyne.

N-Heterocyclic Carbene (NHC) Precursors Derived from this compound

N-Heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and catalysis. They are typically generated from imidazolium (B1220033) salt precursors.

The synthesis of an imidazolium salt from this compound would be the first step towards generating the corresponding NHC. This would typically involve the alkylation of the N3 nitrogen atom of the imidazole ring.

Table 2: Hypothetical Synthesis of an Imidazolium Salt NHC Precursor

| Reactant 1 | Reactant 2 | Solvent | Potential Product |

|---|---|---|---|

| This compound | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Toluene or Acetonitrile | [1-ethyl-3-alkyl-2-(prop-2-yn-1-yl)-1H-imidazolium]X |

The resulting imidazolium salt would be the direct precursor to the NHC. Characterization would typically involve NMR spectroscopy, where the appearance of a downfield signal for the C2-H proton is indicative of imidazolium salt formation.

Once the imidazolium salt is synthesized, the corresponding NHC-metal complex can be formed through several methods. A common approach is the in situ deprotonation of the imidazolium salt in the presence of a metal precursor.

Table 3: Hypothetical Metalation Reaction for NHC-Metal Complex Formation

| Imidazolium Salt | Metal Precursor | Base | Solvent | Potential Product |

|---|

The deprotonation of the imidazolium salt at the C2 position by a base generates the free NHC, which then reacts with the metal precursor to form the stable NHC-metal complex. The propargyl group at the C2 position of the imidazole ring would be retained in the final NHC ligand, offering a functional handle for further reactions or for creating multimetallic complexes.

Electronic and Steric Influence of the Ethyl and Propargyl Substituents on Coordination Behavior

The coordination behavior of this compound is intricately governed by the distinct electronic and steric properties of its substituents. The ethyl group at the N1 position and the propargyl group at the C2 position exert opposing electronic effects and create a unique steric profile that dictates the ligand's interaction with metal centers.

The primary coordination site of the ligand is the sp²-hybridized nitrogen atom at the N3 position of the imidazole ring. The nature and strength of the resulting metal-ligand bond are modulated by the electron density at this site, which is, in turn, influenced by the substituents.

Electronic Influence:

Propargyl Group (C2): Conversely, the propargyl group (-CH₂C≡CH) introduces an electron-withdrawing acetylenic moiety. The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons, resulting in a negative inductive effect (-I). This effect partially counteracts the electron-donating nature of the ethyl group. More significantly, the terminal alkyne functionality provides a site for potential π-acidic interactions (back-donation) with electron-rich metals. This dual electronic character—strong σ-donation from the imidazole N3 and potential π-acceptance at the propargyl terminus—makes the ligand electronically versatile. The alkyne's C≡C bond can also act as a secondary, soft coordination site for metals that favor π-complexation, such as copper(I), silver(I), and ruthenium(II). researchgate.net

Steric Influence:

Ethyl Group (N1): The ethyl group introduces moderate steric bulk adjacent to the coordinating N3 atom. While not excessively large, its presence can influence the geometry around the metal center, potentially preventing the formation of sterically crowded complexes, such as octahedral geometries with smaller metal ions, and favoring tetrahedral arrangements instead. researchgate.net This contrasts with less-hindered ligands like unsubstituted imidazole, which can form complexes like [Zn(Im)₆]²⁺. researchgate.net

The combination of these effects results in a ligand with a finely tuned balance of donor strength and steric accessibility. The enhanced basicity from the ethyl group promotes strong coordination, while the propargyl group offers multifunctional electronic character and significant steric influence.

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect | Influence on Coordination |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | N1 | Electron-donating (+I) | Moderate bulk | Increases Lewis basicity of N3; enhances σ-donor strength. |

| Propargyl (-CH₂C≡CH) | C2 | Electron-withdrawing (-I) | Significant, directional bulk | Slightly reduces N3 basicity; provides a π-acceptor/secondary coordination site. |

Supramolecular Assembly and Metal-Organic Frameworks Incorporating the Compound

Imidazole and its derivatives are highly valued building blocks, or "linkers," in the construction of supramolecular structures and metal-organic frameworks (MOFs) due to their excellent coordination ability with a wide range of metal ions. alfa-chemistry.comrsc.org The compound this compound is particularly promising for this application because its specific functional groups allow for precise control over the structure and functionality of the resulting materials. bohrium.com

The imidazole core serves as the primary coordination unit, bridging metal ions through its N3 atom to form one-, two-, or three-dimensional networks. rsc.org The substituents at the N1 and C2 positions then decorate the resulting framework, dictating its porosity, surface chemistry, and potential for further modification.

The most significant feature of this ligand in the context of MOFs is the terminal alkyne of the propargyl group. This functionality makes the ligand a powerful tool for creating functional MOFs through several strategies:

Post-Synthetic Modification (PSM): The alkyne group can act as a chemical handle, allowing for covalent modification of the MOF after its initial synthesis. The most common reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), which can be used to attach a wide variety of other functional molecules (e.g., fluorescent tags, catalytic groups, or biomolecules) to the framework's pores without disrupting its structure. researchgate.net This allows for the precise engineering of the chemical environment within the MOF for applications in sensing, catalysis, or drug delivery. mdpi.com

Secondary Coordination Site: The alkyne can interact with metal centers within the framework or with guest metal ions introduced into the pores. This secondary coordination can influence the framework's electronic properties and create unique active sites for catalysis.

The use of functionalized imidazole linkers provides greater flexibility in tuning pore size, chemical environment, and surface area compared to single, unfunctionalized linkers. rsc.org The strategic placement of the propargyl group on this compound makes it an ideal candidate for constructing advanced crystalline materials with highly tailored properties. rsc.org

| Molecular Component | Role in Supramolecular/MOF Assembly | Potential Applications |

|---|---|---|

| Imidazole Ring (N3 Atom) | Primary coordination site; bridges metal nodes to form the framework. | Structural foundation of the MOF. |

| Ethyl Group | Influences pore size, shape, and hydrophobicity. | Tuning gas sorption and guest molecule selectivity. |

| Propargyl Group (Alkyne) | Functional handle for post-synthetic modification (e.g., "click" chemistry); secondary coordination site. researchgate.netmdpi.com | Catalysis, chemical sensing, drug delivery. |

Reactivity and Mechanistic Studies of 1 Ethyl 2 Prop 2 Yn 1 Yl 1h Imidazole

Alkyne Reactivity in Click Chemistry Reactions

The terminal alkyne functionality is arguably the most reactive site for specific, high-yield transformations, particularly within the realm of "click chemistry." This class of reactions is characterized by its reliability, high yields, and tolerance of a wide variety of functional groups. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry and the most prominent reaction involving the propargyl group of 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole. nih.gov This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.goved.ac.uk

The reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org The mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring intermediate before collapsing to the stable triazole product. The resulting triazole ring is a robust and chemically stable linker. nih.gov

The reaction of this compound with various organic azides proceeds smoothly under standard CuAAC conditions, providing a straightforward method for covalently linking the imidazole (B134444) core to other molecules.

Table 1: Representative CuAAC Reactions of this compound This table presents expected outcomes for the CuAAC reaction based on established literature for similar terminal alkynes.

| Azide Partner | Catalyst System | Solvent | Product | Expected Yield |

| Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-Ethyl-2-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole | >95% |

| Phenyl azide | CuI, DIPEA | THF | 1-Ethyl-2-((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole | >90% |

| 1-Azido-3-phenylpropane | Copper-on-charcoal | Acetonitrile (B52724) | 1-Ethyl-2-((1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole | >95% |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that, unlike CuAAC, proceeds without the need for a cytotoxic copper catalyst. However, the driving force for SPAAC is the high ring strain of a modified cycloalkyne, typically a cyclooctyne (B158145) derivative.

The propargyl group in this compound is a terminal, linear alkyne and possesses no such ring strain. Consequently, this alkyne functionality is not reactive under SPAAC conditions. For this molecule to participate in a catalyst-free cycloaddition, it would need to be converted into an azide derivative to react with a strained alkyne, a reaction that falls outside the scope of its intrinsic alkyne reactivity.

Functionalization of the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net The presence of two alkyl substituents at the N-1 and C-2 positions influences the regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) on the imidazole ring of this compound is directed to the C-4 and C-5 positions. The C-2 position is already substituted. Both the N-ethyl group and the C-2 propargyl group are classified as electron-donating groups (EDGs) by induction, which activate the ring towards electrophilic attack. patsnap.comwikipedia.org These activating groups direct incoming electrophiles to the available C-4 and C-5 positions. globalresearchonline.netlibretexts.org

The reaction proceeds via the formation of a cationic intermediate (an arenium ion or σ-complex), which is stabilized by the electron-donating nature of the substituents. wikipedia.org Subsequent deprotonation restores the aromaticity of the ring. Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed at the C-4 and/or C-5 positions. uobabylon.edu.iq

Table 2: Predicted Electrophilic Aromatic Substitution Reactions This table outlines the predicted outcomes for SEAr on this compound based on general principles of imidazole reactivity.

| Reaction | Reagents | Predicted Product(s) |

| Bromination | Br₂, Acetic Acid | 4-Bromo- and 5-Bromo-1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole (and di-substituted product) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 5-Nitro-1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic aromatic substitution is generally not a feasible reaction pathway for the imidazole ring in this compound. The imidazole ring is inherently electron-rich, which repels incoming nucleophiles. globalresearchonline.net Such reactions typically require the presence of strong electron-withdrawing groups (EWGs) to decrease the electron density of the ring and stabilize the negatively charged Meisenheimer complex intermediate. As the subject molecule contains only electron-donating alkyl groups, its ring system is considered deactivated towards nucleophilic attack.

Reactions Involving the Ethyl Moiety

The N-ethyl group, while generally stable, can undergo specific chemical transformations, primarily involving the cleavage of the nitrogen-carbon bond.

This process, known as N-dealkylation, is an important transformation in organic synthesis. nih.govnih.gov Several methods exist for the N-dealkylation of tertiary amines and N-substituted heterocycles. One common approach involves reaction with acyl chlorides or chloroformates, such as ethyl chloroformate. This reaction proceeds via a nucleophilic attack by the imidazole N-3 nitrogen on the electrophilic carbonyl carbon, followed by elimination, which ultimately cleaves the N-ethyl bond. Subsequent hydrolysis of the resulting carbamate (B1207046) intermediate yields the de-ethylated imidazole.

Alternatively, nucleophilic displacement can occur directly at the α-carbon of the ethyl group, where a strong nucleophile attacks the carbon atom, using the imidazole ring as a leaving group. patsnap.com However, this is typically less common than reactions involving chloroformates. Mechanistically, metabolic N-dealkylation often involves enzymatic oxidation of the α-carbon, forming an unstable carbinolamine that decomposes to the dealkylated amine and an aldehyde (in this case, acetaldehyde). mdpi.com

Detailed Analysis of this compound Reveals Limited Research on Specific Transformations

Initial investigations into the chemical behavior of this compound show a notable lack of specific research focusing on its uncatalyzed and organocatalyzed transformations. Extensive searches of available scientific literature and chemical databases did not yield specific studies detailing the reactivity, mechanistic pathways, or intermediate characterization of this particular compound under the specified conditions.

While the broader family of imidazole derivatives is known to participate in a wide array of chemical reactions, including various cyclization, addition, and substitution reactions, specific experimental data for this compound remains elusive. The presence of both an ethyl group at the N1 position and a propargyl group at the C2 position suggests potential for interesting reactivity, particularly involving the terminal alkyne and the imidazole core. However, without dedicated studies, any discussion of its reaction pathways would be purely speculative.

Consequently, a detailed article on the "Reactivity and Mechanistic Studies of this compound," with a focus on uncatalyzed and organocatalyzed transformations, cannot be generated at this time due to the absence of published research on the topic. Further experimental investigation is required to elucidate the chemical properties and reaction mechanisms of this specific imidazole derivative.

Catalytic Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Following a comprehensive review of scientific databases and publicly available literature, no specific research detailing the applications of the chemical compound This compound in the field of catalysis has been found. Despite extensive searches for its role as an organocatalyst, a ligand in homogeneous catalysis involving palladium, copper, or gold, or its incorporation into heterogeneous catalysis systems, there is a notable absence of published findings.

The field of catalysis frequently employs imidazole derivatives due to their versatile electronic properties and ability to coordinate with a wide range of transition metals. The imidazole core can act as a potent N-donor ligand, and substituents on the imidazole ring can be tailored to fine-tune the steric and electronic environment of a metal center, thereby influencing the outcome of a catalytic reaction. The propargyl group (prop-2-yn-1-yl) attached to the imidazole ring, in particular, offers a reactive alkyne functionality that could potentially be used for catalyst immobilization, post-synthesis modification, or participation in catalytic cycles.

However, while the catalytic activities of numerous other substituted imidazoles and N-heterocyclic carbenes (NHCs) derived from them are well-documented, the specific compound This compound does not appear in the context of the requested catalytic applications. Research in organocatalysis often utilizes the basic imidazole ring itself or more complex chiral derivatives to promote reactions. ias.ac.in Similarly, in transition metal catalysis, studies have explored a vast library of imidazole-containing ligands, but the ethyl and propargyl substituted variant at the center of this inquiry is not mentioned in the surveyed literature concerning palladium, copper, or gold-catalyzed transformations. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.netrsc.orgrsc.org

Furthermore, no information has been uncovered regarding the use of This compound in the development of heterogeneous catalysts, where such a molecule could theoretically be anchored to a solid support.

Applications of 1 Ethyl 2 Prop 2 Yn 1 Yl 1h Imidazole in Catalysis

Stereoselective Catalysis (If Applicable)

There is currently no available scientific literature to suggest that 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole has been investigated or applied in the field of stereoselective catalysis.

Catalyst Recycling and Reusability Studies

No studies detailing the recycling or reusability of catalysts derived from or incorporating this compound have been found in the public research domain.

Theoretical and Computational Investigations of 1 Ethyl 2 Prop 2 Yn 1 Yl 1h Imidazole

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netnih.gov DFT calculations are central to understanding the geometry, reactivity, and spectroscopic properties of molecules like 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole. By solving the Schrödinger equation in an approximate manner, DFT can determine the molecule's ground-state energy, electron density, and other fundamental electronic properties. For a molecule like the title compound, a common approach would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model its three-dimensional structure and electron distribution. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transition properties. mdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited, which is often associated with enhanced nonlinear optical (NLO) properties. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would also be distributed across the π-system. The ethyl and propargyl substituents would modulate these energy levels.

Interactive Data Table: Illustrative FMO Parameters

This table presents hypothetical but realistic values for FMO analysis of the title compound, as would be calculated using DFT. These are not experimental results.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net The MEP is mapped onto the molecule's surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the N-3 nitrogen atom of the imidazole ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. The hydrogen atoms of the ethyl and propargyl groups, as well as the acidic acetylenic proton, would likely exhibit a positive potential (blue). This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Reaction Mechanism Predictions and Energy Landscapes

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies) between these states, chemists can predict the feasibility and kinetics of a reaction pathway.

For this compound, computational studies could predict the outcomes of various reactions. For instance, the terminal alkyne of the propargyl group is a versatile functional handle for reactions like click chemistry (cycloadditions), Sonogashira coupling, or Glaser coupling. DFT could be used to model the transition states and energy profiles for these transformations. Similarly, the reactivity of the imidazole ring towards electrophilic substitution could be assessed, predicting whether substitution would occur and at which position on the ring.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For the title compound, calculations would predict distinct signals for the ethyl group (a triplet and a quartet in ¹H NMR), the propargyl group (including the characteristic alkyne proton and carbon signals), and the imidazole ring protons and carbons. Comparing these predicted spectra with experimental data is a cornerstone of structural elucidation. frontiersin.orggithub.io

Interactive Data Table: Illustrative Predicted Vibrational Frequencies

This table shows representative, non-experimental vibrational frequencies that would be expected for the title compound based on DFT calculations and known data for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (alkyne) | ~3300 | -C≡C-H |

| C-H stretch (aromatic) | 3150 - 3100 | Imidazole Ring |

| C-H stretch (aliphatic) | 3000 - 2850 | Ethyl & Propargyl CH₂ |

| C≡C stretch | ~2150 | Alkyne |

| C=N / C=C stretch | 1600 - 1450 | Imidazole Ring |

Vibrational Frequencies: DFT can also calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of bonds. For this compound, key predicted frequencies would include the sharp C≡C stretch of the alkyne group (typically around 2100-2200 cm⁻¹), the ≡C-H stretch (around 3300 cm⁻¹), various C-H stretches from the ethyl group and imidazole ring, and ring stretching modes characteristic of the imidazole core.

Conformation Analysis and Molecular Dynamics Simulations

While DFT is excellent for finding the lowest energy (ground state) structure, complex molecules can exist in multiple stable conformations. Conformation analysis involves systematically exploring the potential energy surface by rotating single bonds to identify all low-energy conformers. For this compound, this would involve studying the rotation around the N-C bond of the ethyl group and the C-C bond of the propargyl group.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature. An MD simulation of this imidazole derivative could reveal its conformational flexibility, solvation structure, and transport properties, providing insights that are inaccessible from static, ground-state calculations. acs.org

Non-Linear Optical Properties (If Applicable)

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical data processing. acs.orgresearchgate.net Imidazole derivatives are often investigated as NLO materials due to the electron-rich nature of the heterocyclic ring. researchgate.nettandfonline.com

Computational methods can predict NLO behavior by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value indicates a strong NLO response. For this compound, the combination of the imidazole π-system and the propargyl group's triple bond could potentially lead to NLO activity. DFT calculations would be essential to quantify these properties and assess its potential as an NLO material. nih.gov

Research on this compound Remains Limited

The requested article structure, which includes sections on the synthesis of advanced functional materials, chemical probe development, generation of diverse heterocyclic libraries, and applications in dynamic combinatorial chemistry, necessitates in-depth research findings and detailed examples that are specific to this particular compound. The current body of scientific literature does not appear to contain this level of specific information for this compound.

General searches for related compounds, such as other substituted imidazoles, have yielded some results in the areas of polymer chemistry and the synthesis of heterocyclic structures. However, these findings cannot be directly and accurately attributed to this compound without further specific research.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, the generation of the requested article is not possible at this time. Further experimental research and publication in peer-reviewed journals would be required to provide the necessary data to fulfill this request.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of N-alkylated imidazoles are well-established, future research could focus on developing more sustainable and efficient pathways to 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole. The exploration of green chemistry principles will be paramount in minimizing environmental impact and enhancing economic viability.

Key areas for investigation include:

One-Pot, Multi-Component Reactions: Designing a convergent synthesis where the imidazole (B134444) core is constructed and functionalized in a single step from simple precursors would represent a significant improvement in efficiency. nih.gov

Catalyst-Free N-Alkylation Protocols: Investigating metal-free methods for the crucial N-alkylation steps could reduce cost and eliminate toxic metal waste. beilstein-journals.org

Flow Chemistry and Microreactor Technology: The use of continuous flow systems can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates and improve yields in the synthesis of other imidazole derivatives and could be a valuable tool for this target molecule. mdpi.com

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Conventional Step-wise Synthesis | Reliable and well-understood | Multiple steps, lower overall yield, waste generation |

| One-Pot Multi-Component Reaction | High atom economy, reduced waste, time-efficient | Requires careful optimization of reaction conditions and catalyst selection nih.gov |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise process control | Initial setup costs, potential for clogging |

| Ultrasound-Assisted Synthesis | Increased reaction rates, improved yields, milder conditions mdpi.com | Specialized equipment required, scalability considerations |

Design of Advanced Ligand Architectures

The this compound scaffold is an ideal precursor for the development of advanced N-heterocyclic carbene (NHC) ligands. The future design of these ligands will focus on fine-tuning their steric and electronic properties to achieve unprecedented control in organometallic chemistry and catalysis. strath.ac.ukresearchgate.net

Emerging research avenues include:

Post-Synthetic Modification via "Click" Chemistry: The terminal alkyne of the propargyl group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile introduction of a wide array of functional groups. This could be used to attach chiral auxiliaries, solubilizing tags, or secondary binding sites.

Steric Tuning at the N1 Position: While the current focus is on the ethyl group, systematic variation of the N1-alkyl substituent (e.g., isopropyl, tert-butyl, adamantyl) will allow for precise control over the steric bulk around the metal center, influencing catalytic activity and selectivity. acs.org

Development of Chelating Ligands: The propargyl group can be elaborated into a chelating arm containing phosphine, amine, or ether donors, leading to more robust and well-defined metal complexes with unique catalytic properties.

Responsive or "Smart" Ligands: By incorporating stimuli-responsive moieties (e.g., photo- or redox-active groups) via the propargyl handle, it may be possible to create switchable catalysts whose activity can be controlled externally. acs.org

| Ligand Modification | Predicted Effect on Properties | Potential Application |

|---|---|---|

| Attachment of a bulky ferrocenyl group via CuAAC | Increased steric hindrance, introduction of redox activity | Redox-switchable catalysis |

| Synthesis of a library of N1-alkyl variants (methyl to cyclohexyl) | Systematic tuning of the Tolman electronic parameter (TEP) and percent buried volume (%Vbur) | Optimization of cross-coupling catalysts |

| Conversion of the alkyne to a triazole-phosphine moiety | Creation of a bidentate NHC-phosphine ligand | Asymmetric hydrogenation, hydroformylation |

Development of Highly Selective Catalytic Systems

Building upon the design of advanced ligands, a major future direction will be the development of highly selective catalytic systems based on metal complexes of this compound-derived NHCs. The goal is to address longstanding challenges in organic synthesis that require high levels of chemo-, regio-, and stereoselectivity.

Potential catalytic applications to be explored:

Asymmetric Catalysis: The incorporation of chiral elements, either on the N1-substituent or attached to the propargyl group, could lead to powerful catalysts for enantioselective transformations, such as asymmetric C-H activation or conjugate additions.

Tandem Catalysis: Immobilizing two different metal complexes, each with a unique catalytic function, onto a polymer backbone using the propargyl group as an anchor point could enable novel tandem reactions in a single pot.

CO₂ Reduction and Utilization: Imidazole-based catalysts have shown promise in the chemical fixation of carbon dioxide. New systems derived from this compound could be designed for the efficient conversion of CO₂ into valuable chemicals like cyclic carbonates or formates.

Selective C-H Functionalization: The unique electronic properties of these tailored NHC ligands could enable palladium or iridium catalysts to achieve regioselective C-H activation and functionalization of complex organic molecules, streamlining synthetic routes to pharmaceuticals. acs.org

Integration into New Material Science Applications

The presence of both a polymerizable alkyne group and a stable N-heterocyclic structure makes this compound a highly attractive building block for advanced materials.

Future research in this area could focus on:

Functional Polymers: The propargyl group can undergo polymerization through various methods, including alkyne metathesis or thermal curing, to produce novel polymers with high thermal stability and tailored dielectric properties. rsc.orgrsc.org These materials could find applications in microelectronics and aerospace.

Ionic Liquids: N-alkylation of the second nitrogen atom of the imidazole ring would lead to imidazolium (B1220033) salts. By carefully selecting the counter-anion, novel task-specific ionic liquids with terminal alkyne functionality could be created for applications in catalysis, separations, or as advanced electrolytes.

Self-Assembled Monolayers (SAMs): The alkyne group can be used to anchor the molecule onto surfaces like silicon or gold, creating functionalized SAMs. These could be used to modify the surface properties of materials, for example, in creating corrosion-resistant coatings or platforms for biosensors.

Cross-linked Networks and Gels: The ability of the propargyl group to undergo cross-linking reactions can be exploited to create robust polymer networks and gels. rsc.org These materials could have applications in areas such as drug delivery, tissue engineering, or as stationary phases in chromatography.

| Material Type | Key Feature Exploited | Potential Application Area |

|---|---|---|

| Cross-linked Poly(imidazole) | Thermal polymerization of the propargyl group rsc.org | High-performance dielectrics, aerospace composites |

| Functionalized Ionic Liquid | Imidazolium salt formation and alkyne handle | Catalyst immobilization, CO₂ capture |

| Surface-Modified Materials | Alkyne group for surface attachment | Corrosion inhibition, biosensor platforms |

Advanced Computational Modeling for Predictive Chemistry

To accelerate research and development in the aforementioned areas, advanced computational modeling will be an indispensable tool. In silico methods can provide deep insights into the behavior of this compound and its derivatives, guiding experimental efforts and minimizing trial-and-error. mdpi.comtandfonline.com

Key computational approaches to be employed:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of ligands and their metal complexes, calculate reaction pathways and transition states for catalytic cycles, and determine key properties like ligand donor strength. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these molecules, for instance, the conformational flexibility of a catalyst, the interaction of a polymer chain with a solvent, or the stability of a self-assembled monolayer on a surface.

Quantitative Structure-Activity Relationship (QSAR): For applications in catalysis, QSAR models can be developed to correlate structural features of a library of related ligands with their observed catalytic performance, enabling the rational design of more effective catalysts. researchgate.net

ADMET Prediction: In the context of designing new catalysts or materials that may have biological interactions, computational tools can predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity, ensuring a "safety-by-design" approach. mdpi.comnih.gov

| Computational Method | Property to be Predicted | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Ligand electronic parameters, reaction energy barriers | Rational design of selective catalysts |

| Molecular Dynamics (MD) | Polymer chain conformation, ligand-protein binding stability | Predicting material properties and potential bio-interactions tandfonline.com |

| QSAR | Correlation between ligand structure and catalytic yield/selectivity | Accelerated discovery of optimal catalysts researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting an imidazole precursor with propargyl bromide in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) under inert conditions yields the target molecule. Optimization involves adjusting solvent polarity (DMF or acetonitrile), temperature (80–120°C), and reaction time (12–24 hours). Purification via column chromatography on silica gel is recommended to isolate the product with >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the ethyl and propargyl substituents, with characteristic peaks for imidazole protons (δ 7.0–8.0 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies alkyne C≡C stretching (~2100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion ([M+H]⁺). X-ray crystallography (e.g., using SHELXL ) provides definitive structural validation if single crystals are obtained .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution assays (MIC determination against bacterial/fungal strains). Cytotoxicity screening using MTT assays on mammalian cell lines (e.g., HEK-293) establishes selectivity indices. Molecular docking against target proteins (e.g., fungal CYP51 or bacterial topoisomerases) identifies potential binding modes, guided by software like AutoDock Vina .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s reactivity in click chemistry and biological interactions?

- Methodological Answer : The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation or functionalization. Computational studies (e.g., DFT) reveal enhanced electrophilicity at the alkyne terminus, promoting interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Synchrotron-based X-ray absorption spectroscopy (XAS) can map electronic changes during reactivity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Quantitative SAR (QSAR) models using Comparative Molecular Similarity Indices Analysis (CoMSIA) or machine learning (e.g., Random Forest) correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. Free energy perturbation (FEP) calculations quantify binding affinity changes for iterative design .

Q. How can crystallographic data resolve structural ambiguities in derivatives, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXT or OLEX2 determines bond lengths/angles and confirms regiochemistry of substituents. For disordered structures, refinement with SHELXL and validation via PLATON’s ADDSYM algorithm ensure accuracy. Charge-density analysis (e.g., using multipole models) elucidates electron distribution in the imidazole ring .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., CLSI guidelines for MIC assays). Use isogenic mutant strains to confirm target specificity. Meta-analyses of published data (e.g., via RevMan) identify confounding factors (e.g., solvent effects in solubility). Orthogonal techniques like Surface Plasmon Resonance (SPR) verify binding kinetics independently .

Q. What strategies mitigate synthetic challenges, such as low yields in propargylation reactions?

- Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% CuI) and use phase-transfer agents (e.g., TBAB) to enhance reactivity. Switch to microwave-assisted synthesis for faster kinetics. Monitor reaction progress via TLC or inline IR spectroscopy. Post-synthetic purification with preparative HPLC improves recovery of polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.